UCM-13207

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

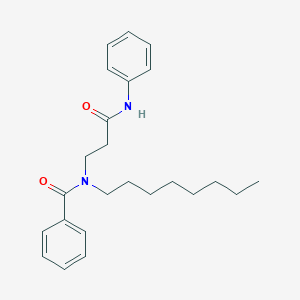

C24H32N2O2 |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

N-(3-anilino-3-oxopropyl)-N-octylbenzamide |

InChI |

InChI=1S/C24H32N2O2/c1-2-3-4-5-6-13-19-26(24(28)21-14-9-7-10-15-21)20-18-23(27)25-22-16-11-8-12-17-22/h7-12,14-17H,2-6,13,18-20H2,1H3,(H,25,27) |

InChI Key |

BLQZCBCZOHGCHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(CCC(=O)NC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

UCM-13207: A Targeted Approach to Hutchinson-Gilford Progeria Syndrome by Inhibition of Isoprenylcysteine Carboxylmethyltransferase

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare and fatal genetic disorder characterized by accelerated aging, with mortality typically occurring in the second decade of life due to cardiovascular complications. The molecular basis of HGPS lies in a point mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated and methylated protein called progerin. Progerin accumulates at the nuclear lamina, causing a cascade of cellular defects, including nuclear abnormalities, DNA damage, and premature senescence. UCM-13207 is a novel, potent, and bioavailable small molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), a key enzyme in the final step of progerin maturation. By blocking the methylation of progerin, this compound disrupts its localization to the nuclear membrane, reduces its overall levels, and ameliorates the cellular and in vivo phenotypes associated with HGPS. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.

The Molecular Target: Isoprenylcysteine Carboxylmethyltransferase (ICMT)

Progerin, like other prelamin A variants, undergoes a series of post-translational modifications at its C-terminal CaaX box. These modifications include farnesylation by farnesyltransferase (FTase), endoproteolytic cleavage of the last three amino acids by ZMPSTE24, and finally, carboxylmethylation of the now-exposed farnesylcysteine by ICMT. In HGPS, a cryptic splice site mutation results in a truncated prelamin A that cannot be cleaved by ZMPSTE24, leading to the accumulation of a permanently farnesylated and methylated progerin.

ICMT is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the carboxyl group of a C-terminal farnesylated or geranylgeranylated cysteine. This final modification step is crucial for the proper localization and function of many signaling proteins, including RAS GTPases and progerin. The inhibition of ICMT presents a targeted therapeutic strategy to prevent the final maturation step of progerin, thereby mitigating its toxicity.

This compound: A Potent ICMT Inhibitor

This compound has been identified as a potent inhibitor of ICMT. In vitro enzymatic assays have demonstrated its efficacy in blocking ICMT activity.

dot

Mechanism of Action of this compound in HGPS

The therapeutic effect of this compound in HGPS is attributed to its ability to prevent the carboxylmethylation of farnesylated progerin. This inhibition leads to a cascade of beneficial downstream effects at the cellular level.

Delocalization of Progerin from the Nuclear Membrane

The permanent farnesylation and methylation of progerin increase its hydrophobicity, leading to its tight association with the inner nuclear membrane. This mislocalization disrupts the nuclear lamina, causing the characteristic misshapen nuclei observed in HGPS cells. This compound, by preventing methylation, reduces the affinity of progerin for the nuclear membrane, leading to its delocalization into the nucleoplasm.[1][2] This relocalization helps to restore a more normal nuclear architecture.

Reduction of Total Progerin Levels

Treatment with this compound has been shown to decrease the total cellular levels of progerin.[1][2] The exact mechanism for this reduction is still under investigation but may involve enhanced degradation of the improperly processed progerin precursor.

Amelioration of Cellular Hallmarks of Progeria

The delocalization and reduction of progerin by this compound lead to a significant improvement in the cellular phenotypes associated with HGPS. These improvements include:

-

Decreased DNA Damage: Progerin accumulation is linked to increased DNA damage and genomic instability. This compound treatment reduces the levels of DNA damage markers.[1][2]

-

Increased Cellular Viability: By mitigating the toxic effects of progerin, this compound enhances the viability and proliferative capacity of HGPS fibroblasts.[1][2]

dot

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been evaluated in the LmnaG609G/G609G progeroid mouse model, which closely recapitulates the human HGPS phenotype.

In Vivo Effects in LmnaG609G/G609G Mice

Treatment of LmnaG609G/G609G mice with this compound resulted in significant improvements in multiple disease hallmarks:

-

Increased Body Weight and Grip Strength: Treated mice exhibited improved growth and muscle function.[1]

-

Extended Lifespan: this compound treatment led to a 20% increase in the lifespan of the progeroid mice.[1]

-

Decreased Tissue Senescence: A reduction in senescence markers was observed in various organs of the treated animals.[1]

-

Improved Cardiovascular Hallmarks: Notably, this compound treatment reduced progerin levels in aortic and endocardial tissues and increased the number of vascular smooth muscle cells (VSMCs), which are severely depleted in HGPS.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| ICMT Inhibition (IC50) | 1.4 µM | In vitro enzymatic assay | Marcos-Ramiro et al., 2021 |

| Progerin Delocalization | Significant | HGPS Fibroblasts | Marcos-Ramiro et al., 2021 |

| Reduction in Progerin Levels | Significant | HGPS Fibroblasts | Marcos-Ramiro et al., 2021 |

| Reduction in DNA Damage | Significant | HGPS Fibroblasts | Marcos-Ramiro et al., 2021 |

| Increase in Cell Viability | Significant | HGPS Fibroblasts | Marcos-Ramiro et al., 2021 |

Table 2: In Vivo Efficacy of this compound in LmnaG609G/G609G Mice

| Parameter | Outcome | Reference |

| Lifespan Extension | 20% increase | Marcos-Ramiro et al., 2021 |

| Body Weight | Significantly increased | Marcos-Ramiro et al., 2021 |

| Grip Strength | Enhanced | Marcos-Ramiro et al., 2021 |

| Progerin Levels in Aorta | Reduced | Marcos-Ramiro et al., 2021 |

| Vascular Smooth Muscle Cells | Increased number | Marcos-Ramiro et al., 2021 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro ICMT Inhibition Assay

-

Principle: Measurement of the transfer of a tritiated methyl group from [3H]S-adenosylmethionine to a farnesylated peptide substrate.

-

Reagents: Recombinant human ICMT, N-acetyl-S-farnesyl-L-cysteine (AFC) substrate, [3H]S-adenosylmethionine, this compound, scintillation cocktail.

-

Procedure:

-

Prepare a reaction mixture containing ICMT enzyme, AFC substrate, and varying concentrations of this compound in a suitable buffer.

-

Initiate the reaction by adding [3H]S-adenosylmethionine.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the methylated AFC product into the organic phase.

-

Quantify the amount of radiolabeled product using liquid scintillation counting.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

Cell Culture and Treatment

-

Cell Lines: Human HGPS patient-derived fibroblasts and LmnaG609G/G609G mouse embryonic fibroblasts (MEFs).

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-15% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are treated with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours) for different assays.

Immunofluorescence for Progerin Localization

-

Principle: Visualization of the subcellular localization of progerin using a specific antibody.

-

Procedure:

-

Grow cells on glass coverslips and treat with this compound or vehicle control.

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Incubate with a primary antibody specific for progerin.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear rim intensity versus nucleoplasmic intensity to assess delocalization.

-

References

UCM-13207: A Targeted Therapeutic Approach for Hutchinson-Gilford Progeria Syndrome

A Technical Guide for Researchers and Drug Development Professionals

Core Topic: Therapeutic Target of UCM-13207

This technical guide provides an in-depth analysis of the therapeutic target and mechanism of action of this compound, a novel small molecule inhibitor with significant potential for the treatment of Hutchinson-Gilford Progeria Syndrome (HGPS). HGPS is a rare, fatal genetic disorder characterized by accelerated aging, and this compound represents a promising new therapeutic strategy.[1][2]

The Therapeutic Target: Isoprenylcysteine Carboxylmethyltransferase (ICMT)

The primary therapeutic target of this compound is the enzyme Isoprenylcysteine Carboxylmethyltransferase (ICMT) .[1][2] ICMT is a key enzyme in the post-translational modification of proteins that contain a C-terminal "CAAX box" motif. In the context of HGPS, the inhibition of ICMT by this compound directly addresses the molecular pathology of the disease.

HGPS is caused by a point mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated and methylated form of the lamin A protein, known as progerin .[3] Progerin accumulates at the nuclear lamina, causing nuclear blebbing, altered gene expression, and premature senescence. The final step in progerin's toxic modification is the methylation of its farnesylated cysteine residue, a reaction catalyzed by ICMT. By inhibiting ICMT, this compound prevents this crucial methylation step, leading to the delocalization of progerin from the nuclear membrane and a reduction in its cellular toxicity.[1][2]

Signaling Pathway of Progerin Production and the Role of this compound

The following diagram illustrates the post-translational modification of prelamin A to progerin and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings from the seminal study by Marcos-Ramiro et al. in ACS Central Science (2021).

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| ICMT Inhibition (IC50) | - | 0.49 µM | Marcos-Ramiro et al., 2021 |

| Increase in Cell Viability | Progeroid Mouse Fibroblasts | >70% at 2 µM | Marcos-Ramiro et al., 2021 |

| Reduction in Progerin Levels | Human HGPS Fibroblasts | Significant decrease observed | Marcos-Ramiro et al., 2021 |

| Progerin Delocalization | Human HGPS Fibroblasts | Significant delocalization from nuclear rim | Marcos-Ramiro et al., 2021 |

Table 2: In Vivo Efficacy of this compound in a Progeroid Mouse Model (LmnaG609G/G609G)

| Parameter | Treatment Group | Result | p-value | Reference |

| Lifespan Extension | This compound | 20% increase | < 0.05 | Marcos-Ramiro et al., 2021 |

| Body Weight Increase | This compound | Significant increase vs. vehicle | < 0.0005 | Marcos-Ramiro et al., 2021 |

| Grip Strength Enhancement | This compound | Significant improvement vs. vehicle | - | Marcos-Ramiro et al., 2021 |

| Reduction in Tissue Senescence | This compound | Decreased in multiple organs | - | Marcos-Ramiro et al., 2021 |

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used to characterize this compound. For complete details, refer to the original publication.

In Vitro ICMT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ICMT.

Methodology:

-

Human ICMT enzyme is incubated with a fluorescently labeled farnesylcysteine substrate and S-adenosyl-L-methionine (SAM), the methyl donor.

-

This compound is added at varying concentrations.

-

The reaction is allowed to proceed, and the degree of substrate methylation is quantified by measuring the fluorescence.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

Objective: To assess the effect of this compound on the viability of progeroid cells.

Methodology:

-

Progeroid mouse fibroblasts or human HGPS fibroblasts are seeded in 96-well plates.

-

Cells are treated with this compound or a vehicle control for a specified period.

-

Cell viability is determined using a standard colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

Absorbance is read on a plate reader, and cell viability is expressed as a percentage relative to the vehicle-treated control.

Immunofluorescence Staining for Progerin Localization

Objective: To visualize the subcellular localization of progerin in response to this compound treatment.

Methodology:

-

HGPS fibroblasts are grown on coverslips and treated with this compound or vehicle.

-

Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Non-specific binding is blocked with bovine serum albumin (BSA).

-

Cells are incubated with a primary antibody specific for progerin, followed by a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted on slides, and images are acquired using a confocal microscope.

In Vivo Efficacy Studies in a Progeroid Mouse Model

Objective: To evaluate the therapeutic effects of this compound in a preclinical model of HGPS.

Methodology:

-

LmnaG609G/G609G mice, a well-established model of progeria, are used.

-

Mice are treated with this compound or a vehicle control via an appropriate route of administration (e.g., intraperitoneal injection) on a regular schedule.

-

Body weight and grip strength are monitored throughout the study.

-

Lifespan is recorded, and survival curves are generated using the Kaplan-Meier method.

-

At the end of the study, tissues are collected for histological analysis to assess markers of senescence and progerin levels.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the in vitro and in vivo evaluation of this compound.

In Vitro Evaluation Workflow

In Vivo Evaluation Workflow

Conclusion

This compound is a potent and selective inhibitor of ICMT, a novel therapeutic target for Hutchinson-Gilford Progeria Syndrome. By preventing the final post-translational modification of progerin, this compound effectively reduces its cellular toxicity, leading to significant improvements in both cellular and animal models of the disease. The preclinical data strongly support the continued development of this compound as a promising new treatment for progeria.[1][2]

References

UCM-13207: A Potent Inhibitor of Progerin Processing for Hutchinson-Gilford Progeria Syndrome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare and fatal genetic disorder characterized by accelerated aging, with death typically occurring in the early teenage years due to cardiovascular complications. The disease is caused by a point mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated protein called progerin. Progerin accumulates at the nuclear lamina, disrupting nuclear architecture and function, which drives the premature aging phenotype. A promising therapeutic strategy for HGPS involves inhibiting the post-translational modification of progerin. This whitepaper provides a comprehensive technical overview of UCM-13207, a potent and specific small-molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), the enzyme responsible for the final step in progerin processing. We will delve into its mechanism of action, present key quantitative data on its efficacy, detail relevant experimental protocols, and visualize the underlying biological pathways.

Introduction to Progerin and HGPS

Hutchinson-Gilford Progeria Syndrome is predominantly caused by a de novo point mutation (c.1824C>T) in exon 11 of the LMNA gene.[1] This mutation results in the activation of a cryptic splice site, leading to the production of a truncated form of prelamin A, known as progerin.[1][2] In the normal processing of prelamin A to mature lamin A, a farnesyl group is attached to the C-terminus, followed by endoproteolytic cleavage and carboxymethylation. A final cleavage step removes the farnesylated tail. However, progerin lacks the second cleavage site for the zinc metalloproteinase ZMPSTE24.[3] Consequently, progerin remains permanently farnesylated and carboxylmethylated, leading to its tight association with the inner nuclear membrane.[4][3] This accumulation disrupts the nuclear lamina, causing nuclear blebbing, altered chromatin organization, DNA damage, and premature cellular senescence.[4]

This compound: Mechanism of Action

This compound is a novel small-molecule inhibitor that specifically targets isoprenylcysteine carboxylmethyltransferase (ICMT).[5] ICMT is the enzyme that catalyzes the final step of progerin processing: the carboxylmethylation of the farnesylated cysteine at the C-terminus. By inhibiting ICMT, this compound prevents this methylation step. While the farnesyl group remains attached, the absence of the methyl group is thought to alter the affinity of progerin for the nuclear membrane, leading to its delocalization from the nuclear lamina into the nucleoplasm.[5] This delocalization alleviates the toxic effects of progerin at the nuclear envelope, reduces overall progerin protein levels, and restores a more normal cellular phenotype.[5][6]

Quantitative Data on the Efficacy of this compound

The efficacy of this compound has been demonstrated in both in vitro and in vivo models of HGPS. Treatment with this compound leads to significant improvements in cellular and organismal phenotypes associated with the disease.

Table 1: In Vitro Efficacy of this compound in HGPS Fibroblasts

| Parameter | Effect of this compound Treatment | Reference |

| Progerin Localization | Delocalization from the nuclear membrane | [5] |

| Total Progerin Levels | Diminished protein levels | [5] |

| DNA Damage | Decreased | [5] |

| Cellular Viability | Increased | [5][6] |

Table 2: In Vivo Efficacy of this compound in a Progeroid Mouse Model (LmnaG609G/G609G)

| Parameter | Effect of this compound Treatment | Reference |

| Lifespan | Extended by 20% | [5][6] |

| Body Weight | Increased | [5][6] |

| Grip Strength | Enhanced | [5][6] |

| Tissue Senescence | Decreased in multiple organs | [5] |

| Progerin Levels (Aorta) | Reduced | [5] |

| Vascular Smooth Muscle Cells | Increased number | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for Progerin Levels

This protocol is for the detection and quantification of progerin protein levels in cell lysates.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody specific for progerin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

Immunofluorescence for Progerin Localization

This protocol is for visualizing the subcellular localization of progerin.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat cells with this compound or a vehicle control for the desired time.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against progerin in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody in blocking buffer for 1 hour in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBST.

-

Counterstain nuclei with DAPI.

-

Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

Image using a confocal or fluorescence microscope.

-

Cell Viability Assay

This protocol is for assessing the effect of this compound on the viability of HGPS cells.

-

Cell Seeding:

-

Seed HGPS patient-derived fibroblasts in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound to determine a dose-response curve. Include a vehicle-only control.

-

Incubate for a specified period (e.g., 72 hours).

-

-

Viability Assessment:

-

Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).

-

Incubate according to the manufacturer's instructions.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the dose-response curve and determine the EC50 value.

-

Signaling Pathways and Logical Relationships

The accumulation of progerin at the nuclear lamina triggers a cascade of downstream signaling events that contribute to the HGPS phenotype. These include the activation of DNA damage response pathways and cellular senescence programs. This compound, by preventing the final maturation and promoting the delocalization of progerin, interrupts these pathological signaling cascades.

Conclusion

This compound represents a highly promising therapeutic candidate for the treatment of Hutchinson-Gilford Progeria Syndrome. By specifically inhibiting ICMT, it targets a crucial step in the pathogenic processing of progerin. The preclinical data robustly demonstrates its ability to ameliorate the cellular and organismal defects associated with HGPS. This in-depth technical guide provides the foundational knowledge for researchers and drug development professionals to further investigate and potentially advance this compound or similar ICMT inhibitors towards clinical application for this devastating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Genetic reduction of mTOR extends lifespan in a mouse model of Hutchinson‐Gilford Progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Base Editing Rescues Hutchinson-Gilford Progeria Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. The Defective Nuclear Lamina in Hutchinson-Gilford Progeria Syndrome Disrupts the Nucleocytoplasmic Ran Gradient and Inhibits Nuclear Localization of Ubc9 - PMC [pmc.ncbi.nlm.nih.gov]

UCM-13207: A Novel Inhibitor of Isoprenylcysteine Carboxylmethyltransferase for the Treatment of Hutchinson-Gilford Progeria Syndrome

A Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation of UCM-13207

Introduction

Hutchinson-Gilford Progeria Syndrome (HGPS) is an exceedingly rare and fatal genetic disorder characterized by accelerated aging in children. The molecular basis of HGPS lies in a point mutation within the LMNA gene, leading to the production of a toxic, permanently farnesylated protein called progerin. The accumulation of progerin at the nuclear lamina disrupts nuclear architecture and function, driving the premature aging phenotype. A promising therapeutic strategy for HGPS involves the inhibition of enzymes responsible for the post-translational modification of progerin. This whitepaper details the discovery, synthesis, and preclinical evaluation of this compound, a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), a key enzyme in the progerin processing pathway.

Discovery and Rationale

The development of this compound was predicated on the hypothesis that inhibiting the final step of progerin maturation, specifically the methylation of its farnesylated cysteine residue by ICMT, would ameliorate the cellular and organismal defects associated with HGPS. By preventing this methylation, it was postulated that the mislocalization and toxic effects of progerin could be mitigated. This compound emerged from a medicinal chemistry campaign aimed at identifying novel small molecule inhibitors of ICMT with favorable pharmacological properties.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, as detailed in the primary literature. The key steps are outlined below.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol is provided in the supplementary materials of the foundational research paper by Marcos-Ramiro et al. The general scheme involves the coupling of key intermediates to yield the final compound.

Mechanism of Action: Targeting the Progerin Pathway

This compound functions as a selective inhibitor of ICMT. This enzyme catalyzes the final step in the post-translational modification of farnesylated proteins, including progerin. By blocking ICMT activity, this compound prevents the methylation of the C-terminal farnesylcysteine of progerin. This inhibition leads to the delocalization of progerin from the nuclear rim and a reduction in its overall protein levels, thereby alleviating its toxic effects on the cell.

In-Depth Technical Guide to the Early-Stage Research of ICMT Inhibitor UCM-13207

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM-13207, also known as compound 21, is a novel and potent small-molecule inhibitor of Isoprenylcysteine Carboxylmethyltransferase (ICMT). Early-stage research has identified this compound as a promising therapeutic candidate for Hutchinson-Gilford Progeria Syndrome (HGPS), a rare and fatal genetic disorder characterized by accelerated aging. This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Core Concepts: Mechanism of Action and Therapeutic Rationale

HGPS is caused by a mutation in the LMNA gene, leading to the production of a truncated and toxic form of the lamin A protein called progerin. Progerin undergoes a series of post-translational modifications, including farnesylation and subsequent carboxylmethylation by ICMT. This final methylation step is crucial for progerin's localization to the nuclear lamina, where its accumulation leads to nuclear abnormalities, DNA damage, and premature cellular senescence.

This compound acts by specifically inhibiting ICMT, thereby preventing the final methylation of progerin. This inhibition leads to the mislocalization of progerin away from the nuclear rim and a reduction in its overall protein levels, ultimately ameliorating the cellular and organismal defects associated with HGPS.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data from the early-stage research on this compound.

| Parameter | Value | Description | Source |

| ICMT Inhibition (in vitro) | |||

| IC50 | 1.4 µM | The half-maximal inhibitory concentration of this compound against human ICMT in an in vitro enzymatic assay.[1][2] | --INVALID-LINK-- |

| In Vivo Efficacy (LmnaG609G/G609G Mouse Model) | |||

| Lifespan Extension | ~20% | Increase in the median lifespan of progeroid mice treated with this compound compared to vehicle-treated controls.[4] | --INVALID-LINK-- |

| Mean Survival (Vehicle) | 134 days | The average lifespan of the untreated progeroid mouse model.[2] | --INVALID-LINK-- |

| Mean Survival (this compound) | 173 days | The average lifespan of the progeroid mouse model treated with this compound.[2] | --INVALID-LINK-- |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating ICMT inhibitors like this compound.

References

- 1. Author Guidelines [researcher-resources.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide | C16H14F3NO | CID 874737 - PubChem [pubchem.ncbi.nlm.nih.gov]

UCM-13207: A Novel Therapeutic Approach Targeting Lamin A and Progerin in Hutchinson-Gilford Progeria Syndrome

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare and fatal genetic disorder characterized by accelerated aging. The disease is primarily caused by a point mutation in the LMNA gene, leading to the production of a toxic, farnesylated protein called progerin. Progerin accumulates at the nuclear lamina, disrupting nuclear architecture and function, which ultimately results in premature cellular senescence. This whitepaper provides a comprehensive technical overview of UCM-13207, a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), and its effects on lamin A and progerin. This compound has emerged as a promising therapeutic agent for HGPS, demonstrating significant amelioration of disease phenotypes in preclinical models. This document details the underlying signaling pathways, presents quantitative data from key experiments in structured tables, and provides detailed experimental protocols for the methodologies cited.

Introduction: The Role of Lamin A and Progerin in HGPS

Lamin A is a critical component of the nuclear lamina, a protein meshwork that provides structural support to the nucleus and is involved in various nuclear processes, including DNA replication and repair, and gene regulation. The biosynthesis of lamin A involves a series of post-translational modifications of its precursor, prelamin A. One of these modifications is farnesylation, the attachment of a farnesyl group to a cysteine residue at the C-terminus. In healthy cells, the farnesylated C-terminus is cleaved off to produce mature, non-farnesylated lamin A.

In HGPS, a cryptic splice site mutation in the LMNA gene leads to the production of progerin, a truncated form of prelamin A that lacks the cleavage site for the zinc metalloprotease ZMPSTE24. Consequently, progerin remains permanently farnesylated and carboxymethylated, leading to its abnormal accumulation at the nuclear envelope. This accumulation disrupts the nuclear lamina, causing misshapen nuclei, altered chromatin organization, and impaired cellular function, which are the cellular hallmarks of HGPS.

This compound: Mechanism of Action

This compound is a small molecule inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT). ICMT is the enzyme responsible for the final step in the post-translational modification of farnesylated proteins, including progerin. By inhibiting ICMT, this compound prevents the carboxymethylation of the farnesylcysteine residue on progerin. This inhibition leads to the delocalization of progerin from the nuclear membrane, a reduction in its overall protein levels, and a subsequent alleviation of its toxic effects.[1][2]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on progerin processing.

Quantitative Data on the Effects of this compound

The efficacy of this compound has been demonstrated in both in vitro and in vivo models of HGPS. The following tables summarize the key quantitative findings from studies on the LmnaG609G/G609G mouse model, which recapitulates many of the features of human HGPS.

Table 1: In Vivo Efficacy of this compound in LmnaG609G/G609G Mice

| Parameter | Vehicle-Treated | This compound-Treated | Percentage Change | p-value |

| Mean Lifespan (days) | 134 | 173 | +29.1% | 0.0001 |

| Maximum Lifespan (days) | 164 | 194 | +18.3% | N/A |

| Body Weight at 18 weeks (g) | ~12.5 | ~15.0 | ~+20% | <0.005 |

| Grip Strength at 18 weeks (N) | ~0.4 | ~0.6 | ~+50% | <0.05 |

Data compiled from Puente-Santamaría et al., 2021.

Table 2: Cellular Effects of this compound on Progerin

| Parameter | Control/Vehicle | This compound-Treated | Observations |

| Progerin Localization | Nuclear Rim | Delocalized from Nuclear Rim | Significant reduction in progerin association with the nuclear envelope. |

| Progerin Protein Levels | High | Significantly Reduced | Decreased total progerin protein levels observed by Western blot. |

| DNA Damage (γH2AX foci) | Increased | Decreased | Reduction in DNA damage markers in treated cells. |

| Cellular Viability | Reduced | Increased | Improved cell survival and proliferation in treated progeroid fibroblasts. |

Data compiled from Puente-Santamaría et al., 2021.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the effects of this compound.

In Vivo Treatment of LmnaG609G/G609G Mice

Objective: To assess the in vivo efficacy of this compound in a mouse model of HGPS.

Experimental Workflow:

Caption: Workflow for the in vivo assessment of this compound.

Protocol:

-

Animal Model: LmnaG609G/G609G mice were used as a model for HGPS.

-

Treatment Groups: Mice were randomly assigned to two groups: a vehicle control group and a this compound treatment group.

-

Drug Administration: Starting at 6 weeks of age, mice were treated daily with intraperitoneal injections of either vehicle or this compound at a dosage of 20 mg/kg body weight.

-

Phenotypic Analysis: Body weight and grip strength were measured weekly.

-

Lifespan Determination: Survival was monitored daily, and Kaplan-Meier survival curves were generated.

-

Tissue Collection: At the study endpoint, tissues such as the aorta and heart were harvested for histological and biochemical analysis.

Western Blot Analysis of Progerin and Lamin A/C

Objective: To quantify the protein levels of progerin and lamin A/C in cell or tissue lysates.

Protocol:

-

Protein Extraction: Cells or powdered tissues were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) were separated on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against lamin A/C (which also detects progerin) and a loading control (e.g., GAPDH or β-actin).

-

Washing: The membrane was washed three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: The membrane was incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis was performed to quantify the relative protein levels.

Immunofluorescence Staining for Progerin Localization

Objective: To visualize the subcellular localization of progerin.

Protocol:

-

Cell Culture: Human or mouse fibroblasts were cultured on glass coverslips.

-

Treatment: Cells were treated with either vehicle or this compound for a specified duration (e.g., 24-48 hours).

-

Fixation: Cells were fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes.

-

Permeabilization: Cells were permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Cells were blocked with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Primary Antibody Incubation: Cells were incubated with a primary antibody against lamin A/C for 1 hour at room temperature.

-

Washing: Cells were washed three times with PBS.

-

Secondary Antibody Incubation: Cells were incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Nuclei were counterstained with DAPI.

-

Mounting and Imaging: Coverslips were mounted on glass slides with an anti-fade mounting medium and imaged using a confocal microscope.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for HGPS. By inhibiting ICMT, this compound effectively reduces the cellular toxicity of progerin, leading to a notable improvement in the key hallmarks of the disease in preclinical models. The quantitative data and detailed protocols presented in this whitepaper provide a solid foundation for further research into the therapeutic potential of ICMT inhibitors.

Future studies should focus on optimizing the delivery and dosage of this compound for potential clinical applications. Furthermore, combination therapies targeting different aspects of HGPS pathology, such as farnesyltransferase inhibitors or drugs that enhance progerin clearance, may offer synergistic benefits. The continued investigation of this compound and similar compounds holds great promise for improving the quality of life and extending the lifespan of individuals with HGPS.

References

In-depth Technical Guide: UCM-13207, a Novel Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM-13207 is a potent and selective small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). It has emerged as a significant research tool and a potential therapeutic agent, particularly in the context of Hutchinson-Gilford Progeria Syndrome (HGPS), a rare and fatal premature aging disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action and preclinical efficacy. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and development.

Chemical Structure and Properties

This compound, chemically known as N2-Octyl-N1-phenyl-N2-(pyridin-2-ylcarbonyl)-β-alaninamide, is a synthetic small molecule with the molecular formula C24H32N2O2 and a molecular weight of 380.53 g/mol .[1] Its chemical structure is depicted below.

Chemical Structure of this compound

A 2D representation of the chemical structure of this compound.

Physicochemical and Biological Properties

| Property | Value | Reference |

| IUPAC Name | N2-Octyl-N1-phenyl-N2-(pyridin-2-ylcarbonyl)-β-alaninamide | |

| Molecular Formula | C24H32N2O2 | [1] |

| Molecular Weight | 380.53 g/mol | [1] |

| CAS Number | 1621536-10-4 | [1] |

| IC50 for ICMT | 1.4 µM |

Mechanism of Action: Inhibition of ICMT

This compound exerts its biological effects through the specific inhibition of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is a crucial enzyme in the post-translational modification of a variety of proteins that contain a C-terminal "CaaX box" motif. This modification pathway is essential for the proper localization and function of these proteins, including the aberrant protein progerin, which is responsible for HGPS, and the Ras family of small GTPases, which are key regulators of cell signaling.

The post-translational processing of CaaX proteins involves a three-step enzymatic cascade:

-

Prenylation: A farnesyl or geranylgeranyl group is attached to the cysteine residue of the CaaX box by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase), respectively.

-

Proteolysis: The "-aaX" tripeptide is cleaved by Ras converting enzyme 1 (RCE1).

-

Methylation: The carboxyl group of the now-terminal farnesylated or geranylgeranylated cysteine is methylated by ICMT.

This compound specifically targets the final methylation step. By inhibiting ICMT, this compound prevents the neutralization of the negative charge on the terminal cysteine's carboxyl group. This alteration in charge and hydrophobicity leads to the mislocalization of target proteins, disrupting their normal function.

Impact on Progerin Processing in HGPS

In Hutchinson-Gilford Progeria Syndrome, a point mutation in the LMNA gene leads to the production of a truncated and permanently farnesylated form of lamin A called progerin. The accumulation of farnesylated progerin at the nuclear lamina disrupts nuclear architecture, leading to cellular senescence and the severe symptoms of premature aging.

By inhibiting ICMT, this compound prevents the methylation of farnesylated progerin. This leads to the delocalization of progerin from the nuclear membrane, a reduction in its overall protein levels, decreased DNA damage, and an increase in the viability of progeroid cells.

Signaling pathway of progerin processing and the inhibitory effect of this compound.

Impact on Ras Signaling

The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are critical signaling molecules that regulate cell proliferation, differentiation, and survival. Their proper function is dependent on their localization to the plasma membrane, which is facilitated by the CaaX post-translational modification pathway. Inhibition of ICMT by this compound leads to the mislocalization of Ras proteins from the plasma membrane to endomembranes, thereby attenuating their downstream signaling cascades.

ICMT-dependent Ras localization and signaling pathway inhibited by this compound.

Preclinical Efficacy in Progeria Models

This compound has demonstrated significant therapeutic potential in preclinical models of Hutchinson-Gilford Progeria Syndrome.

In Vitro Studies:

| Cell Type | Key Findings |

| Progeroid Mouse Fibroblasts | - Delocalization of progerin from the nuclear membrane- Decreased total progerin protein levels- Reduced DNA damage- Increased cellular viability |

| HGPS Patient-derived Fibroblasts | - Similar improvements in cellular hallmarks as observed in mouse cells |

In Vivo Studies (LmnaG609G/G609G progeroid mouse model):

| Parameter | Outcome of this compound Treatment |

| Body Weight | Significantly increased |

| Grip Strength | Enhanced |

| Lifespan | Extended by 20% |

| Tissue Senescence | Decreased in multiple organs |

| Cardiovascular Health | - Reduced progerin levels in aortic and endocardial tissue- Increased number of vascular smooth muscle cells (VSMCs) |

Detailed Experimental Protocols

In Vitro ICMT Inhibition Assay

This protocol is adapted from standard enzymatic assays for ICMT activity.

Materials:

-

Recombinant human ICMT enzyme (microsomal preparation)

-

S-(5'-adenosyl)-L-methionine (SAM), [3H]-labeled

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as substrate

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Scintillation cocktail and vials

-

Microplate reader (for scintillation counting)

Procedure:

-

Prepare a reaction mixture containing assay buffer, [3H]-SAM, and AFC in a microplate well.

-

Add this compound at various concentrations (typically in a serial dilution) to the wells. Include a DMSO vehicle control.

-

Initiate the reaction by adding the recombinant ICMT enzyme to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 1% SDS).

-

Transfer the reaction mixture to a filter paper, wash to remove unincorporated [3H]-SAM, and allow to dry.

-

Place the filter paper in a scintillation vial with scintillation cocktail.

-

Measure the amount of incorporated [3H] using a scintillation counter.

-

Calculate the percentage of ICMT inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Progerin Delocalization Assay (Immunofluorescence)

Materials:

-

HGPS patient-derived fibroblasts or progeroid mouse fibroblasts

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against lamin A/C (to detect progerin)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed fibroblasts on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentration for a specified duration (e.g., 24-72 hours). Include a vehicle control.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with 5% BSA for 1 hour.

-

Incubate the cells with the primary anti-lamin A/C antibody overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and capture images.

-

Quantify the localization of progerin at the nuclear rim versus in the nucleoplasm or cytoplasm.

Western Blot Analysis of Progerin Levels

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Running and transfer buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against lamin A/C

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk for 1 hour.

-

Incubate the membrane with the primary anti-lamin A/C antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities to determine the relative levels of progerin.

Summary and Future Directions

This compound is a promising ICMT inhibitor with demonstrated efficacy in preclinical models of Hutchinson-Gilford Progeria Syndrome. Its ability to reverse key cellular and in vivo hallmarks of the disease highlights the therapeutic potential of targeting ICMT. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its long-term safety and efficacy in more advanced preclinical models. The detailed methodologies and pathway visualizations provided in this guide are intended to support these ongoing research efforts and accelerate the development of novel therapies for progeria and potentially other diseases driven by aberrant protein prenylation and methylation.

References

Foundational Studies of Premature Aging: A Framework for Evaluating Novel Compounds like UCM-13207

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "UCM-13207." Therefore, this document provides a comprehensive technical guide on the foundational studies of premature aging, establishing a framework for the investigation and potential mechanism of action of a hypothetical therapeutic agent such as this compound. The data, protocols, and pathways described are based on established research in the field of premature aging.

Introduction to Premature Aging Syndromes

Premature aging, or progeria, encompasses a group of rare genetic disorders characterized by the rapid appearance of aging in childhood. These syndromes recapitulate many of the phenotypic and molecular hallmarks of physiological aging, albeit at an accelerated rate. Understanding the molecular underpinnings of these diseases provides invaluable insights into the fundamental mechanisms of aging and offers potential therapeutic targets for intervention.

The primary molecular and cellular defects in premature aging syndromes are interconnected and contribute to a systemic decline in tissue and organ function. These include reduced efficiency of DNA repair pathways, loss of genomic integrity, global loss of heterochromatin, altered metabolic signaling, increased mitochondrial production of reactive oxygen species (ROS), diminished activity of proteostasis-promoting pathways, and the activation of cellular senescence.[1]

Core Molecular Hallmarks of Premature Aging

The study of premature aging has been instrumental in defining the key pillars of the aging process. The following table summarizes these hallmarks, which are considered primary targets for therapeutic intervention.

| Hallmark of Aging | Description | Relevance in Premature Aging Syndromes | Potential Therapeutic Intervention |

| Genomic Instability | Increased frequency of mutations, chromosomal rearrangements, and DNA damage. | A central feature, often stemming from deficient DNA repair mechanisms. | Enhancement of DNA repair pathways. |

| Telomere Attrition | Progressive shortening of telomeres with each cell division, leading to replicative senescence. | Accelerated telomere shortening is observed in several progeroid syndromes. | Telomerase activation or alternative telomere lengthening mechanisms. |

| Epigenetic Alterations | Changes in DNA methylation, histone modification, and chromatin remodeling that alter gene expression. | Global loss of heterochromatin is a key finding.[1] | Epigenetic modifying drugs (e.g., HDAC inhibitors). |

| Loss of Proteostasis | Impaired function of protein quality control systems, leading to the accumulation of misfolded proteins. | Imbalance between proteotoxic insults and proteolytic pathways.[1] | Upregulation of chaperone proteins and autophagy. |

| Deregulated Nutrient Sensing | Alterations in metabolic signaling pathways such as the insulin/IGF-1 signaling (IIS) pathway. | The IIS cascade can impair autophagy by activating mTOR.[1] | Caloric restriction mimetics, mTOR inhibitors. |

| Mitochondrial Dysfunction | Reduced efficiency of oxidative phosphorylation (OXPHOS), increased ROS production, and accumulation of mtDNA mutations.[1] | Aberrantly swollen and fragmented mitochondria are observed.[1] | Mitochondrial-targeted antioxidants, mitophagy inducers. |

| Cellular Senescence | A state of irreversible cell cycle arrest, often accompanied by a pro-inflammatory secretory phenotype (SASP). | Accumulation of senescent cells contributes to tissue dysfunction. | Senolytics (drugs that selectively clear senescent cells). |

| Stem Cell Exhaustion | Decline in the regenerative capacity of tissues due to the depletion or functional impairment of adult stem cells. | A hallmark of aging that negatively impacts tissue homeostasis.[2] | Stem cell-based therapies, rejuvenation of the stem cell niche. |

| Altered Intercellular Communication | Changes in endocrine, paracrine, and juxtacrine signaling, leading to a pro-inflammatory state. | The SASP contributes to a local proinflammatory microenvironment.[2] | Anti-inflammatory agents, targeting of specific signaling molecules. |

Hypothetical Mechanism of Action for this compound

Based on the established mechanisms of premature aging, a novel therapeutic compound, this compound, could be hypothesized to act on one or more of the core pathways. A plausible mechanism would involve the modulation of cellular stress responses and the enhancement of cellular repair and maintenance processes.

Below is a diagram illustrating a potential signaling pathway through which this compound might exert its anti-aging effects by promoting autophagy and reducing cellular damage.

Caption: Hypothetical signaling pathway for this compound in promoting cellular health.

Experimental Protocols for Evaluating Anti-Aging Compounds

The preclinical evaluation of a compound like this compound would involve a series of in vitro and in vivo experiments to assess its efficacy and mechanism of action.

In Vitro Cellular Assays

Objective: To determine the effect of the compound on cellular hallmarks of aging using primary cells from premature aging models (e.g., Hutchinson-Gilford progeria syndrome fibroblasts).

Methodologies:

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining:

-

Plate cells in 6-well plates and treat with varying concentrations of the compound or vehicle control.

-

After the treatment period, fix the cells with 2% formaldehyde/0.2% glutaraldehyde.

-

Wash the cells and incubate with the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) at 37°C without CO2.

-

Monitor for the development of blue color and quantify the percentage of stained cells.

-

-

Immunofluorescence for DNA Damage Markers (γH2AX):

-

Grow cells on coverslips and treat as described above.

-

Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Block with 1% BSA and incubate with a primary antibody against γH2AX.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI and visualize using fluorescence microscopy. Quantify the number and intensity of γH2AX foci per nucleus.

-

-

Western Blot for Autophagy Markers (LC3-II/LC3-I ratio):

-

Treat cells with the compound and lyse in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3 and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence.

-

Quantify band intensities and calculate the LC3-II/LC3-I ratio.

-

In Vivo Studies in Animal Models

Objective: To assess the systemic effects of the compound on the lifespan and healthspan of a premature aging mouse model (e.g., LmnaG609G/G609G mice).

Methodologies:

-

Lifespan and Healthspan Analysis:

-

Administer the compound or vehicle to a cohort of progeroid mice starting at an early age.

-

Monitor survival daily to generate Kaplan-Meier survival curves.

-

Assess healthspan parameters weekly, including body weight, grip strength, and kyphosis score.

-

-

Histopathological Analysis:

-

At the study endpoint, collect major organs (e.g., skin, aorta, bone).

-

Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section.

-

Perform histological staining (e.g., H&E, Masson's trichrome) to evaluate tissue morphology and fibrosis.

-

-

Biomarker Analysis:

-

Collect blood samples at various time points.

-

Measure levels of systemic inflammatory markers (e.g., IL-6, TNF-α) using ELISA.

-

Analyze metabolic parameters such as glucose and insulin levels.

-

Experimental Workflow Diagram

The following diagram outlines a typical preclinical to clinical workflow for the development of a novel anti-aging therapeutic.

Caption: Drug development workflow for an anti-aging therapeutic.

Conclusion

While specific data on this compound is not available, the established body of research on premature aging provides a clear roadmap for the investigation of novel therapeutics. A successful compound would likely target one or more of the core hallmarks of aging, such as promoting genomic stability, enhancing proteostasis, or reducing cellular senescence. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical and clinical evaluation of such a compound, with the ultimate goal of developing effective interventions for premature aging syndromes and potentially for age-related diseases in the general population.

References

UCM-13207: A Selective Isoprenylcysteine Carboxylmethyltransferase Inhibitor for Hutchinson-Gilford Progeria Syndrome

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare, fatal genetic disorder characterized by accelerated aging. The disease is primarily caused by the production of a toxic, permanently farnesylated protein called progerin. Isoprenylcysteine carboxylmethyltransferase (Icmt) is a key enzyme involved in the post-translational modification of progerin, making it a promising therapeutic target. This document provides a comprehensive technical overview of UCM-13207, a potent and selective Icmt inhibitor. We will delve into its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the associated signaling pathways. This guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of Icmt inhibition for HGPS and other diseases involving prenylated proteins.

Introduction

Isoprenylcysteine carboxylmethyltransferase (Icmt) is an integral membrane enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that terminate with a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid). This modification involves the methylation of the carboxyl group of the farnesylated or geranylgeranylated cysteine residue. This methylation is crucial for the proper subcellular localization and function of numerous proteins, including members of the Ras superfamily of small GTPases and lamin A.

In Hutchinson-Gilford Progeria Syndrome, a point mutation in the LMNA gene leads to the production of progerin, a truncated and permanently farnesylated form of lamin A. The accumulation of farnesylated progerin at the nuclear lamina disrupts nuclear architecture, leading to cellular senescence and the severe phenotypes associated with the disease. By inhibiting Icmt, the final methylation step of progerin is blocked. This leads to the mislocalization of progerin from the nuclear membrane, reducing its toxicity and ameliorating the cellular hallmarks of progeria.[1][2][3][4] this compound has emerged as a promising Icmt inhibitor with demonstrated efficacy in preclinical models of HGPS.[1][2][4]

This compound: Mechanism of Action

This compound acts as a selective inhibitor of Icmt. By blocking the methyltransferase activity of Icmt, this compound prevents the carboxylmethylation of isoprenylated proteins like progerin and Ras.[1][2] This inhibition leads to the accumulation of non-methylated, farnesylated proteins. In the context of HGPS, the lack of methylation on progerin results in its delocalization from the nuclear rim, a key step in mitigating its toxic effects.[1][2][3][4] Furthermore, the inhibition of Icmt affects the localization and signaling of other critical proteins, such as Ras, which are involved in cell proliferation and survival pathways.[1]

Signaling Pathway of Icmt Inhibition by this compound in HGPS

Caption: Mechanism of this compound in HGPS.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line / System | Reference |

| Icmt Inhibition IC50 | 1.4 µM | In vitro enzyme assay | [1][2] |

| Effect on Progerin Localization | Significant delocalization from nuclear membrane | Fibroblasts from LmnaG609G/G609G mice and HGPS patients | [1][3][4] |

| Effect on Progerin Protein Levels | Significant reduction | Fibroblasts from LmnaG609G/G609G mice and HGPS patients | [1][3][4] |

| Effect on DNA Damage | Significant decrease | Fibroblasts from LmnaG609G/G609G mice and HGPS patients | [1][3][4] |

| Effect on Cellular Viability | Significant increase | Fibroblasts from LmnaG609G/G609G mice and HGPS patients | [1][3][4] |

Table 2: In Vivo Efficacy of this compound in a Progeroid Mouse Model (LmnaG609G/G609G)

| Parameter | Outcome | Reference |

| Lifespan | 20% extension in both males and females | [1][2] |

| Body Weight | Increased | [1][2][4] |

| Grip Strength | Enhanced | [1][2][4] |

| Tissue Senescence | Decreased in multiple organs | [1][2][4] |

| Progerin Levels in Aorta | Reduced | [1][2][4] |

| Vascular Smooth Muscle Cells (VSMCs) | Increased number | [1][2][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize this compound.

In Vitro Icmt Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Icmt.

Experimental Workflow

Caption: In Vitro Icmt Inhibition Assay Workflow.

Methodology:

-

Preparation of Reagents:

-

Prepare a microsomal fraction from cells overexpressing Icmt.

-

The reaction buffer typically contains a buffering agent (e.g., HEPES), a reducing agent (e.g., DTT), and a detergent (e.g., CHAPS).

-

Prepare stock solutions of S-adenosyl-L-[methyl-3H]methionine (radiolabeled methyl donor) and N-acetyl-S-farnesyl-L-cysteine (AFC, a model substrate).

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the microsomal fraction, reaction buffer, and the desired concentration of this compound or vehicle control.

-

Pre-incubate the mixture for a defined period at 37°C.

-

Initiate the reaction by adding the AFC substrate and S-adenosyl-L-[methyl-3H]methionine.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding an acidic solution (e.g., hydrochloric acid).

-

-

Extraction and Quantification:

-

Extract the radiolabeled methylated AFC product using an organic solvent (e.g., ethyl acetate).

-

Centrifuge to separate the phases and transfer the organic phase to a scintillation vial.

-

Evaporate the solvent and add scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of Icmt inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Progerin Localization Assay

This immunofluorescence-based assay assesses the effect of this compound on the subcellular localization of progerin.

Methodology:

-

Cell Culture and Treatment:

-

Culture HGPS patient-derived fibroblasts or fibroblasts from LmnaG609G/G609G mice on glass coverslips.

-

Treat the cells with this compound or vehicle control for a specified duration (e.g., 72 hours).

-

-

Immunofluorescence Staining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent-containing buffer (e.g., Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

-

Incubate with a primary antibody specific for progerin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

-

Microscopy and Image Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Analyze the images to determine the localization of the progerin signal (e.g., nuclear rim vs. nucleoplasm).

-

Quantify the percentage of cells showing progerin delocalization.

-

Conclusion

This compound is a selective Icmt inhibitor that has demonstrated significant therapeutic potential in preclinical models of Hutchinson-Gilford Progeria Syndrome. By preventing the final step in progerin post-translational modification, this compound effectively reduces the cellular toxicity of this aberrant protein. The in vitro and in vivo data strongly support the continued investigation of this compound and other Icmt inhibitors as a viable therapeutic strategy for HGPS. This technical guide provides a foundational understanding of this compound's mechanism, efficacy, and the experimental approaches used for its characterization, aiming to facilitate further research and development in this critical area.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]

- 4. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson-Gilford Progeria Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into the Biological Activity of UCM-13207: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical investigations into UCM-13207, a novel small molecule inhibitor of Isoprenylcysteine Carboxylmethyltransferase (ICMT). This compound has emerged as a promising therapeutic candidate for Hutchinson-Gilford Progeria Syndrome (HGPS), a rare and fatal genetic disorder characterized by accelerated aging. This document summarizes the key findings, presents quantitative data in a structured format, details the experimental methodologies employed, and visualizes the underlying biological pathways and experimental processes.

Executive Summary

This compound is a potent and selective inhibitor of ICMT, an enzyme responsible for the final post-translational modification of the disease-causing protein progerin in HGPS. Initial studies have demonstrated that this compound effectively ameliorates the cellular and organismal defects associated with progeria. In vitro, the compound has been shown to delocalize progerin from the nuclear membrane, reduce its overall levels, decrease DNA damage, and improve cell viability in both mouse and human HGPS cell models. Subsequent in vivo studies using a progeroid mouse model have revealed that this compound treatment leads to significant improvements in key disease hallmarks, including increased body weight, enhanced grip strength, and a notable extension of lifespan. These initial findings strongly support the further development of this compound as a potential therapy for HGPS.

Quantitative Data Summary

The biological activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Parameter | Description | Value | Cell Line/System |

| ICMT Inhibition (IC50) | The half maximal inhibitory concentration of this compound against human ICMT. | 1.4 µM | Recombinant human ICMT in Sf9 membranes |

| Optimal Concentration for Proliferation | The concentration of this compound that showed the maximal effect in preserving the proliferation of progeroid cells. | 2 µM | Progeroid mouse fibroblasts |

Table 2: In Vivo Efficacy of this compound in a Progeroid Mouse Model (LmnaG609G/G609G)

| Parameter | Vehicle-Treated | This compound-Treated | Percentage Improvement |

| Mean Survival | 134 days | 173 days | ~29% |

| Maximum Survival | 164 days | 194 days | ~18% |

| Lifespan Extension | - | - | 20% |

Key Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are rooted in its ability to inhibit ICMT, thereby altering the post-translational modification of progerin. This intervention triggers a cascade of downstream events that collectively alleviate the cellular toxicity of progerin.

Progerin Processing and the Impact of this compound

In HGPS, a point mutation in the LMNA gene leads to the production of progerin, a truncated form of prelamin A. Progerin undergoes a series of post-translational modifications, including farnesylation and carboxymethylation by ICMT. This final step is critical for its localization to the nuclear lamina. By inhibiting ICMT, this compound prevents this carboxymethylation, leading to the mislocalization of progerin away from the nuclear rim. Furthermore, treatment with this compound has been observed to decrease the total levels of progerin, an effect mediated by the proteasome pathway.[1][2]

Downstream Cellular Effects

The inhibition of ICMT and subsequent reduction of toxic progerin at the nuclear lamina leads to several beneficial downstream effects. These include a reduction in DNA damage and an increase in cellular viability.[1][3] Furthermore, this compound treatment has been shown to increase the phosphorylation of Akt, a key protein in cell survival and proliferation pathways.[2]

References

Methodological & Application

No Information Available for UCM-13207

Following a comprehensive search, no publicly available scientific literature or data could be found for a compound designated "UCM-13207." As a result, the requested detailed Application Notes and Protocols, including in vitro assay methodologies, quantitative data summarization, and signaling pathway diagrams, cannot be generated.

The search for "this compound in vitro assay protocols," "this compound mechanism of action," "this compound signaling pathway," and "this compound quantitative data" did not yield any relevant results pertaining to a specific molecule or therapeutic agent. The search results were unrelated to chemical or biological research, instead pointing to academic programs, unrelated biological signaling pathways, and clinical trial information for different, named pharmaceutical compounds.

Without foundational information on the nature of this compound, its biological target, or its mechanism of action, it is not possible to provide the following as requested:

-

Data Presentation: No quantitative data exists in the public domain to summarize.

-

Experimental Protocols: Lacking knowledge of the compound's function, relevant and specific in vitro assays cannot be detailed.

-

Mandatory Visualization: Without an established signaling pathway or experimental workflow associated with this compound, no diagrams can be created.

It is possible that "this compound" is an internal compound identifier not yet disclosed in public research, a code that has been discontinued, or a typographical error.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the designation and consult internal documentation or proprietary databases that may contain information not available in the public domain. If a different identifier or further details about the compound's class or target can be provided, a more successful search and subsequent generation of the requested content may be possible.

Application Notes and Protocols for UCM-13207 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals